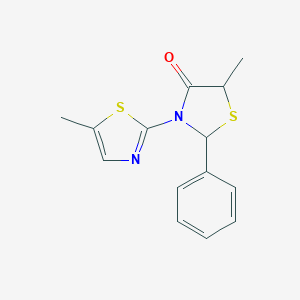
5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one, also known as MTZPT or Mitizolam, is a thiazolobenzodiazepine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anxiolytic, sedative, and hypnotic effects, making it a promising candidate for the treatment of anxiety disorders and insomnia.
作用機序
The exact mechanism of action of 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to act on the GABA-A receptor, which is the primary target of benzodiazepines. 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has been shown to enhance the binding of GABA to the receptor, leading to increased inhibitory neurotransmission and a reduction in anxiety and other symptoms.
Biochemical and Physiological Effects:
Studies have shown that 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has a number of biochemical and physiological effects, including sedation, muscle relaxation, and anxiolysis. This compound has also been shown to have anticonvulsant and antihypertensive properties, making it a potential candidate for the treatment of epilepsy and hypertension.
実験室実験の利点と制限
One of the main advantages of 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one in laboratory experiments is its potent anxiolytic properties, which make it a useful tool for studying the mechanisms of anxiety and related disorders. However, one of the limitations of this compound is its potential for abuse and dependence, which must be carefully monitored in research studies.
将来の方向性
There are several potential future directions for research on 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one. One possible avenue of investigation is the development of new analogs with improved therapeutic properties, such as increased selectivity for specific GABA-A receptor subtypes. Another area of interest is the study of the long-term effects of 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one use, including the potential for tolerance and withdrawal symptoms. Finally, further research is needed to fully understand the mechanisms of action of 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one and its potential applications in the treatment of anxiety and other disorders.
合成法
The synthesis of 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazole with 2-phenyl-2-thiazoline-4-one in the presence of a base, followed by the addition of methyl iodide to form the final product. This method has been successfully used to produce 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one in high yields and purity.
科学的研究の応用
5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has been the subject of numerous scientific studies, particularly in the field of pharmacology. Research has shown that this compound has potent anxiolytic properties, which make it a potential candidate for the treatment of anxiety disorders such as generalized anxiety disorder, panic disorder, and social anxiety disorder.
特性
製品名 |
5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C14H14N2OS2 |
分子量 |
290.4 g/mol |
IUPAC名 |
5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H14N2OS2/c1-9-8-15-14(18-9)16-12(17)10(2)19-13(16)11-6-4-3-5-7-11/h3-8,10,13H,1-2H3 |
InChIキー |
WAVLUZKYVMGPIR-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC=C(S3)C |
正規SMILES |
CC1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC=C(S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)
![5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277621.png)
![1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277624.png)
![1-allyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277625.png)
![2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277629.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277630.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)